molecular formula C12H16N2O B8198556 (R)-4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8198556
M. Wt: 204.27 g/mol
InChI Key: VMSCZASBHFNABE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-6-methylpyridine with an isopropyl-substituted aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow systems allow for precise control of reaction conditions, such as temperature and pressure, leading to efficient and scalable production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce dihydrooxazole derivatives with increased hydrogen content.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of interest in the field of medicinal chemistry. It can serve as a lead compound for the development of new drugs targeting specific biological pathways. Its interactions with enzymes and receptors can be studied to design more potent and selective therapeutic agents.

Medicine

In medicine, ®-4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole may be explored for its potential pharmacological properties. It could be investigated for its efficacy in treating various diseases, including infections and inflammatory conditions.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in the production of high-value products.

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling events. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: This compound shares the 6-methylpyridin-2-yl group but has a different oxazole structure.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds contain a pyridine ring similar to ®-4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole but differ in the heterocyclic ring structure.

Uniqueness

®-4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral center. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

(4R)-2-(6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8(2)11-7-15-12(14-11)10-6-4-5-9(3)13-10/h4-6,8,11H,7H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSCZASBHFNABE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(CO2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)C2=N[C@@H](CO2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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